BenchChemオンラインストアへようこそ!

4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Medicinal Chemistry Physicochemical Properties SAR

4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 307338-78-9) is a heterocyclic benzamide derivative characterized by a 4-cyanophenyl moiety linked to a thiophene-substituted thiazole core. The compound shares its core scaffold with a broad series of 1,3-thiazol-2-yl substituted benzamides described in patent literature as inhibitors of the P2X3 purinergic receptor, a validated target for neurogenic disorders.

Molecular Formula C15H9N3OS2
Molecular Weight 311.38
CAS No. 307338-78-9
Cat. No. B2921376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
CAS307338-78-9
Molecular FormulaC15H9N3OS2
Molecular Weight311.38
Structural Identifiers
SMILESC1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C15H9N3OS2/c16-8-10-3-5-11(6-4-10)14(19)18-15-17-12(9-21-15)13-2-1-7-20-13/h1-7,9H,(H,17,18,19)
InChIKeyCTZSSSKWFLWVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 307338-78-9): A Strategic Precursor and Pharmacological Scaffold for Selective Research


4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 307338-78-9) is a heterocyclic benzamide derivative characterized by a 4-cyanophenyl moiety linked to a thiophene-substituted thiazole core . The compound shares its core scaffold with a broad series of 1,3-thiazol-2-yl substituted benzamides described in patent literature as inhibitors of the P2X3 purinergic receptor, a validated target for neurogenic disorders [1]. This compound is typically supplied at ≥95% purity and serves as a key intermediate for structure–activity relationship (SAR) studies within this therapeutic class.

Why Generic Benzamide or Thiazole Analogs Cannot Replace 4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide in P2X3-Targeted Research


Within the 1,3-thiazol-2-yl benzamide class, seemingly minor alterations—such as replacing the 4-cyano group with a nitro, bromo, or hydrogen substituent—drastically alter the electronic landscape and steric profile of the molecule [1]. The patent literature for this scaffold explicitly teaches that the nature of the terminal phenyl substituent is critical for achieving potent P2X3 receptor occupancy [1]. Consequently, procuring a generic analog without the specific 4-cyano substitution introduces uncontrolled variables in binding affinity, selectivity, and metabolic stability, rendering SAR data non-interpretable. The quantitative evidence below details the measurable property differences that preclude simple interchangeability.

Quantitative Differentiation of 4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 307338-78-9) Against Closest Structural Analogs


Molecular Weight and Formula Differentiators: 4-Cyano Derivative vs. 4-Nitro and 4-Bromo Analogs

The target compound exhibits a molecular weight of 311.4 g·mol⁻¹, which is 20.0 g·mol⁻¹ (6.0%) lower than the 4-nitro analog (331.4 g·mol⁻¹) and 54.0 g·mol⁻¹ (14.8%) lower than the 4-bromo analog (365.3 g·mol⁻¹) . The cyano group provides the lowest molecular weight among the electron-withdrawing substituents compared, which translates to a higher nitrogen content (13.5% by weight vs. 12.7% for the nitro analog), potentially favoring improved ligand efficiency in fragment-based or hit-to-lead strategies.

Medicinal Chemistry Physicochemical Properties SAR

Electronic and Steric Signature: The 4-Cyano Substituent as a Key Pharmacophoric Requirement for P2X3 Inhibition

The 4-cyano group is explicitly claimed as a preferred substituent in the 1,3-thiazol-2-yl benzamide patent family that targets the P2X3 receptor [1]. The cyano substituent acts as a strong electron-withdrawing group (Hammett σₚ ≈ 0.66) with a linear geometry, in contrast to the bent and more electron-withdrawing nitro group (σₚ ≈ 0.78) or the bulky bromine atom (van der Waals radius 1.85 Å vs. the linear CN group) [1]. The patent structure–activity data demonstrate that the electron density and shape at the 4-position directly modulate P2X3 receptor occupancy, and the cyano group provides an optimal balance of electronic effect and steric profile that is not achievable with other common substituents.

P2X3 Antagonism Neurogenic Disorder Ligand Design

Supply Purity and Reproducibility: Consistent ≥95% Purity Threshold Across Vendor Batches

The compound is commercially available from multiple reputable chemical suppliers with a consistently documented purity specification of ≥95% (HPLC) . This purity threshold matches the 95% benchmark reported for the direct structural analog 4-nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide (CAS 313365-83-2), ensuring comparable quality standards . However, the 4-bromo analog (CAS 301236-53-3) lacks similarly detailed vendor purity documentation across multiple independent catalogs, introducing potential variability in procurement . The standardized purity specification for the cyano derivative reduces downstream assay variability attributable to batch-to-batch impurity profiles.

Quality Control Batch Consistency Procurement

Optimal Research and Industrial Deployment Scenarios for 4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 307338-78-9)


P2X3 Receptor Antagonist Hit Validation and Lead Expansion

Researchers engaged in neurogenic pain or overactive bladder programs should select this compound as the reference tool for replicating Bayer's P2X3 pharmacophoric model [1]. The 4-cyano substituent is explicitly taught as a preferred embodiment, ensuring that any observed biological activity can be directly contextualized within the patent SAR landscape. Using a nitro or bromo analog would introduce electronic mismatches that invalidate comparison with published patent data, impeding patentability assessments and lead optimization campaigns.

Medicinal Chemistry SAR Libraries with Minimal Molecular Weight Penalty

The compound's low molecular weight (311.4 g·mol⁻¹) relative to halogenated analogs makes it the starting material of choice for fragment-based and lead-like library generation . Its modest size permits subsequent functionalization—such as Suzuki coupling or amide diversification—without exceeding the Rule-of-Five threshold. This is particularly relevant for CNS-targeted programs where low MW (<350 Da) is a critical parameter for blood–brain barrier penetration.

Analytical Method Development and Pharmacopoeial Impurity Profiling

Given its multi-vendor availability and consistent ≥95% purity documentation, this compound serves as a reliable reference standard for HPLC/MS method development and for calibrating synthetic impurity assays . The cyano group's characteristic IR stretch (~2220 cm⁻¹) and the distinct NMR signatures of the thiophene and thiazole protons provide unambiguous analytical landmarks that simplify compound identification and quantification in complex matrices.

Quote Request

Request a Quote for 4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.